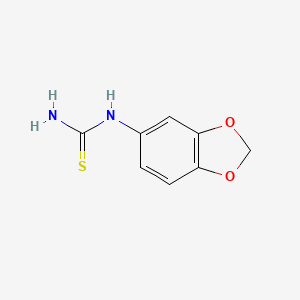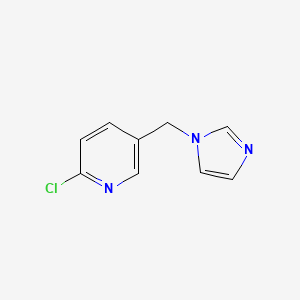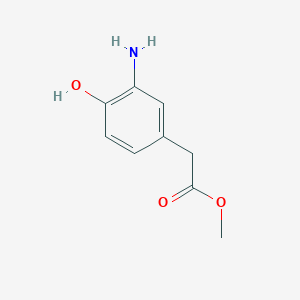
2-(3-氨基-4-羟基苯基)乙酸甲酯
概述
描述
“Methyl 2-(3-amino-4-hydroxyphenyl)acetate” is a chemical compound with the CAS Number: 78587-72-1 and a molecular weight of 181.19 . It is a solid substance used in proteomics research .
Molecular Structure Analysis
The linear formula of “Methyl 2-(3-amino-4-hydroxyphenyl)acetate” is C9H11NO3 .Physical And Chemical Properties Analysis
“Methyl 2-(3-amino-4-hydroxyphenyl)acetate” is a solid substance . It has a molecular weight of 181.19 .科学研究应用
Chemical Properties
“Methyl 2-(3-amino-4-hydroxyphenyl)acetate” has a CAS Number of 78587-72-1 and a molecular weight of 181.19 . It is a solid substance that should be stored in a dark, dry place at 2-8°C . Its IUPAC name is methyl (3-amino-4-hydroxyphenyl)acetate .
Antinociceptive Effects
A study has shown that Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate, a synthetic benzoxazole derivative, has potential antinociceptive effects . The study employed various nociceptive assays in mice to elucidate its antinociceptive mechanisms . The results showed that oral administration of the compound led to a dose-dependent and significant inhibition of nociceptive effects across all evaluated models .
Inhibition of Starch Digestive Enzymes
The compound has been studied for its inhibition activities against starch digestive enzymes . This could potentially have implications in the management of conditions like diabetes, where controlling the breakdown of starch into glucose is crucial.
Antibacterial Activity
While not directly related to “Methyl 2-(3-amino-4-hydroxyphenyl)acetate”, a study on a similar compound, 3-((4-Hydroxyphenyl)amino), showed favorable activity against A. baumannii . This suggests that similar compounds could potentially have antibacterial properties.
Vibrational Frequencies Corresponding to the IR Spectra
The optimized structure of the compound was used to calculate the vibrational frequencies corresponding to the IR spectra . This information can be useful in the identification and characterization of the compound.
安全和危害
作用机制
Target of Action
Methyl 2-(3-amino-4-hydroxyphenyl)acetate is a chemical compound with the molecular formula C9H11NO3 The primary targets of this compound are currently not well-documented in the literature
Mode of Action
It is likely that the compound interacts with its targets through its amino and hydroxy functional groups, which can form hydrogen bonds and participate in various chemical reactions . .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-(3-amino-4-hydroxyphenyl)acetate are currently unknown. Given its structural features, it might be involved in proteomics research . .
Action Environment
The action of Methyl 2-(3-amino-4-hydroxyphenyl)acetate may be influenced by various environmental factors. For instance, its stability could be affected by temperature and light conditions . Moreover, its efficacy could be influenced by the pH of its environment and the presence of other substances.
属性
IUPAC Name |
methyl 2-(3-amino-4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPDWEWFQRUWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363067 | |
| Record name | methyl 2-(3-amino-4-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-amino-4-hydroxyphenyl)acetate | |
CAS RN |
78587-72-1 | |
| Record name | methyl 2-(3-amino-4-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(3-amino-4-hydroxyphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1270056.png)

![(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1270059.png)
![6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1270060.png)
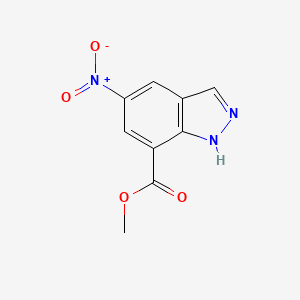
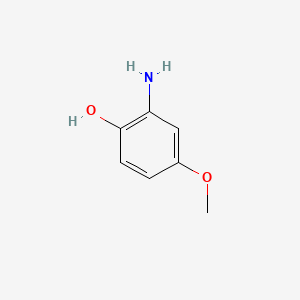
![2-[3-(2-Acetylanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B1270083.png)
![4-chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)(methyl)amino]-3(2H)-pyridazinone](/img/structure/B1270086.png)
